molecular formula C23H18BrN3O2S2 B2432580 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide CAS No. 864859-38-1

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide

Cat. No.: B2432580
CAS No.: 864859-38-1
M. Wt: 512.44
InChI Key: GYMUFROVGWTWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide is a synthetic small molecule building block of high interest in medicinal chemistry and drug discovery research. This compound features a complex molecular architecture that combines a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core, a benzo[d]thiazole moiety, and a 4-bromobenzamide group . This structure is analogous to other documented compounds investigated for their potential as histone deacetylase (HDAC) inhibitors, particularly selective HDAC3 inhibitors, which are a significant focus in the field of epigenetic cancer therapy . The presence of the 4-bromobenzamide substituent is a critical functional handle for further chemical modification, making this reagent a valuable scaffold for the synthesis of novel derivatives and the exploration of structure-activity relationships (SAR). Researchers can utilize this compound in the development of targeted therapies, where its potential mechanism of action may involve modulating gene expression by inhibiting deacetylase activity, leading to altered cell differentiation, proliferation, and apoptosis in cancer cell models. This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans. It is the responsibility of the researcher to ensure safe handling and comply with all relevant institutional and governmental regulations. Storage and Handling: For optimal stability, this compound should be stored sealed in a dry environment at 2-8°C, and protected from light to prevent degradation .

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O2S2/c1-13(28)27-11-10-16-19(12-27)31-23(26-21(29)14-6-8-15(24)9-7-14)20(16)22-25-17-4-2-3-5-18(17)30-22/h2-9H,10-12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMUFROVGWTWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide is a complex organic compound with significant potential in medicinal chemistry. This compound incorporates multiple pharmacophores that may contribute to its biological activity. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate benzothiazole and tetrahydrothieno-pyridine moieties. Recent studies have highlighted various synthetic pathways, including:

  • Knoevenagel Condensation : This method has been utilized to form derivatives that exhibit enhanced biological properties.
  • Molecular Hybridization Techniques : Combining different bioactive scaffolds to create novel compounds with improved efficacy.

The synthesis often results in moderate to good yields, with specific attention to optimizing reaction conditions to enhance the purity and yield of the desired product .

Antimicrobial Activity

Recent research indicates that derivatives of benzothiazole, including the target compound, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate potent inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 100 to 250 µg/mL . The presence of the benzothiazole moiety is crucial for this activity.

Cytotoxicity Studies

Cytotoxicity assays reveal that the compound exhibits moderate cytotoxic effects against various cancer cell lines. One study reported IC50 values in the range of 10-30 µM against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . This suggests potential as an anticancer agent.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

Study 1: Antimicrobial Efficacy

In a comparative study on various benzothiazole derivatives, this compound was tested against standard strains of M. tuberculosis. The results indicated a higher inhibition percentage compared to traditional antibiotics .

CompoundMIC (µg/mL)Inhibition (%)
125098
210099

Study 2: Cytotoxicity Profile

A study evaluating the cytotoxic effects on various cancer cell lines found that this compound exhibited selective toxicity towards cancer cells while sparing normal cells. The results were promising for further development into anticancer therapies .

Preparation Methods

Cyclocondensation Methodology

The tetrahydrothieno[2,3-c]pyridine scaffold is synthesized from ethyl 2-aminothiophene-3-carboxylate and acetylacetone in refluxing ethanol (78°C, 12 h), achieving 74% yield. Microwave irradiation (300 W, 140°C) reduces reaction time to 45 minutes with 81% yield.

Reaction Conditions Comparison

Method Temperature Time Yield Catalyst
Conventional 78°C 12 h 74% None
Microwave 140°C 45 min 81% None

Acetylation at C-6 Position

Acetic anhydride (2.2 equiv) in pyridine at 0°C→RT (8 h) acetylates the secondary amine with 91% yield. Microwave acceleration (100°C, 15 min) maintains 89% yield while reducing solvent volume by 40%.

4-Bromobenzamide Coupling Strategies

Copper-Phenanthroline Catalyzed Amidation

Adapting CN113636952B, reaction of 4-bromobenzyl chloride with tetrahydrothienopyridine intermediate under O₂ (1.5 MPa) at 140°C for 30 h in DMSO with CuCl/1,10-phenanthroline gives 87% yield.

Critical Parameters

  • Catalyst Loading : 10 mol% CuCl achieves optimal turnover
  • Oxygen Pressure : <1 MPa decreases yield to 63%

Hydrazide-Mediated Coupling

Alternative route from PMC7170311 employs 4-bromobenzoyl hydrazide with EDCI/HOBt in DMF (0°C→RT, 12 h) for 78% yield. Though lower yielding, this method avoids high-pressure conditions.

Integrated Synthetic Protocols

High-Yield Four-Step Procedure

  • Microwave cyclocondensation (81%)
  • Suzuki coupling (87%)
  • Microwave acetylation (89%)
  • Copper-mediated amidation (87%)
    Overall Yield : 81% × 87% × 89% × 87% = 53.2%

Solvent-Free Alternative

Using mechanochemical grinding for Steps 1–3 reduces solvent consumption by 85% but decreases overall yield to 41.7%.

Analytical Characterization Data

¹H NMR (400 MHz, DMSO-d₆)
δ 8.21 (d, J=8.4 Hz, 2H, Ar-H), 7.89–7.83 (m, 4H, Thieno-H + Bt-H), 4.62 (s, 2H, CH₂CO), 3.11 (t, J=6.0 Hz, 2H), 2.93 (t, J=6.0 Hz, 2H), 2.42 (s, 3H, COCH₃).

HPLC Purity : 99.3% (C18 column, MeCN/H₂O 70:30)

Comparative Method Assessment

Metric Conventional Route Microwave Route Mechanochemical
Total Time 62 h 9.5 h 15 h
Overall Yield 49% 53% 42%
Solvent Consumption 12 L/mol 7 L/mol 1.8 L/mol
Energy Consumption 58 kWh/mol 22 kWh/mol 35 kWh/mol

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of benzo[d]thiazole derivatives with tetrahydrothieno[2,3-c]pyridine precursors under reflux conditions (e.g., using ethanol or DMF as solvents).
  • Step 2 : Acetylation at the 6-position of the tetrahydrothieno-pyridine core using acetyl chloride in the presence of a base like triethylamine.
  • Step 3 : Amidation with 4-bromobenzoyl chloride under anhydrous conditions at 0–5°C to minimize side reactions .
    • Critical Parameters : Solvent polarity, temperature control, and stoichiometric ratios significantly impact yield (typically 50–70% after purification via column chromatography).

Q. How is the compound characterized to confirm its structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent integration and coupling patterns (e.g., acetyl proton resonance at ~2.1 ppm, bromobenzamide aromatic protons at ~7.5 ppm) .
  • HPLC : Purity assessment (>95% purity threshold for biological assays) using reverse-phase C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ expected at ~580–590 Da depending on isotopic bromine distribution) .

Q. What are the primary structural features influencing its reactivity?

  • Key Functional Groups :

  • The benzo[d]thiazole moiety enhances π-π stacking interactions in biological targets.
  • The 4-bromobenzamide group introduces steric bulk and halogen-bonding potential.
  • The tetrahydrothieno-pyridine scaffold provides conformational rigidity .
    • Reactivity Considerations : The acetyl group is susceptible to hydrolysis under acidic/basic conditions, requiring careful pH control during storage .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Approach :

  • Analog Synthesis : Replace the 4-bromo substituent with other halogens (e.g., Cl, I) or electron-withdrawing groups (e.g., NO2_2) to assess electronic effects on target binding .
  • Biological Assays : Test analogs against APE1 (apurinic/apyrimidinic endonuclease 1) or kinase targets, comparing IC50_{50} values (e.g., µM-range activity observed in related benzothiazole derivatives) .
  • Computational Modeling : Docking studies using software like AutoDock to predict binding modes with active sites (e.g., benzothiazole interactions with hydrophobic pockets) .

Q. What experimental strategies resolve contradictions in spectral data during characterization?

  • Case Study : Discrepancies in NMR splitting patterns may arise from dynamic rotational barriers in the tetrahydrothieno-pyridine ring.

  • Solution : Variable-temperature NMR (VT-NMR) to observe coalescence of split signals at elevated temperatures .
    • X-ray Crystallography : Use SHELX suite for single-crystal refinement to resolve ambiguous NOE correlations or regiochemistry .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Factors to Test :

  • Catalyst Screening : Pd-based catalysts for Suzuki couplings (if applicable) or DMAP for acetylation .
  • Solvent Optimization : Replace DMF with less toxic alternatives (e.g., THF) while maintaining reaction efficiency .
    • Data Table :
ConditionYield (%)Purity (%)
DMF, 80°C6598
THF, 60°C5897
Ethanol, reflux4595

Q. What in vitro assays are suitable for evaluating its pharmacokinetic (PK) properties?

  • Assay Design :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
  • Plasma Protein Binding : Equilibrium dialysis to calculate unbound fraction (e.g., >90% binding observed in related compounds) .
    • Key Metrics : Half-life (t1/2_{1/2}), clearance (Cl), and volume of distribution (Vd) derived from time-concentration profiles .

Contradictions and Mitigations

  • Synthetic Route Variability : Some protocols report yields >70% using microwave-assisted synthesis, while traditional methods yield ~50%. Validate via reproducibility tests .
  • Biological Activity : Discrepancies in IC50_{50} values across labs may stem from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using reference inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.